4-Oxododecansäure

Übersicht

Beschreibung

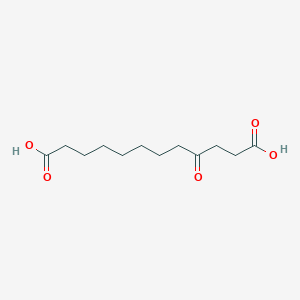

4-Oxododecanedioic acid is an organic compound with the molecular formula C12H20O5. It is a dicarboxylic acid with a ketone functional group located at the fourth carbon atom.

Wissenschaftliche Forschungsanwendungen

4-Oxododecanedioic acid has a wide range of applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Oxododecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid using sodium hydroxide solution. This reaction yields 4-Oxododecanedioic acid as the final product .

Industrial Production Methods: In industrial settings, 4-Oxododecanedioic acid is typically produced from the methyl ester of 9-oxodecanoic acid. The process involves a series of reactions, including bromohydroxylation, oxidation, and C-alkylation, followed by cleavage with aqueous acetic acid .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxododecanedioic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the ketone carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the ketone group under acidic or basic conditions.

Major Products:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted ketones and alcohols.

Wirkmechanismus

The mechanism of action of 4-Oxododecanedioic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Dodecanedioic acid: Lacks the ketone functional group, making it less reactive in certain chemical reactions.

4-Oxooctanoic acid: Shorter carbon chain, leading to different physical and chemical properties.

4-Oxodecanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness: 4-Oxododecanedioic acid is unique due to its combination of a long carbon chain, dicarboxylic acid functionality, and a ketone group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Biologische Aktivität

4-Oxododecanedioic acid (C12H20O5), also known by its CAS number 30828-09-2, is a dicarboxylic acid featuring a ketone functional group at the fourth carbon. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including medicine, agriculture, and industrial chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C12H20O5 |

| Molecular Weight | 244.284 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 472.4 ± 25.0 °C |

| Flash Point | 253.6 ± 19.7 °C |

Sources and Synthesis

4-Oxododecanedioic acid is primarily derived from natural sources such as Coniogramme japonica, a plant known for its various phytochemicals. It can also be synthesized through established chemical methods, including oxidation and reduction reactions involving dodecanedioic acid derivatives .

Metabolic Role

Research indicates that 4-Oxododecanedioic acid plays a significant role in metabolic pathways within biological systems. It has been detected in the hemolymph and hindgut of certain species, suggesting its involvement in metabolic processes. The compound's structure allows it to participate in various biochemical reactions, influencing cellular metabolism and signaling pathways.

Therapeutic Potential

Studies have explored the therapeutic applications of 4-Oxododecanedioic acid, particularly as a precursor for drug synthesis. Its ability to interact with biological molecules through hydrogen bonding and ionic interactions makes it a candidate for developing pharmaceuticals targeting metabolic disorders .

Antioxidant and Anticancer Properties

Recent investigations have highlighted the potential antioxidant and anticancer activities of 4-Oxododecanedioic acid. In vitro studies demonstrated that this compound could inhibit cell viability in specific cancer cell lines, such as SH-SY5Y neuroblastoma cells, suggesting its potential as an anticancer agent . The compound's activity may be attributed to its structural features that allow it to disrupt cellular processes in cancerous cells.

Case Studies

- Plant Defense Mechanisms : A study indicated that closely related compounds to 4-Oxododecanedioic acid exhibit insecticidal properties against pests like Spodoptera exigua. This suggests that the compound may play a role in plant defense mechanisms against herbivores .

- Metabolomic Profiling : In a metabolomic analysis involving CUMS mice, alterations in metabolites were observed following treatment with compounds related to 4-Oxododecanedioic acid. This highlights its potential impact on metabolic pathways associated with stress and depression .

The mechanism of action for 4-Oxododecanedioic acid involves its interaction with various molecular targets within cells. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid groups facilitate hydrogen bonding with proteins and other biomolecules. These interactions can modulate metabolic pathways, potentially leading to therapeutic effects .

Future Directions

Research on 4-Oxododecanedioic acid is ongoing, with potential applications being explored in:

- Drug Development : Investigating its efficacy as a precursor for new therapeutic agents targeting metabolic diseases.

- Agricultural Applications : Understanding its role in plant defense could lead to the development of natural pesticides.

- Industrial Uses : Exploring its utility in synthesizing biodegradable plastics and other environmentally friendly materials.

Eigenschaften

IUPAC Name |

4-oxododecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c13-10(8-9-12(16)17)6-4-2-1-3-5-7-11(14)15/h1-9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXMOTDTSDYYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)CCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30828-09-2 | |

| Record name | 4-Oxododecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030828092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-OXODODECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9QS92H2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Oxododecanedioic acid in the context of plant-herbivore interactions?

A1: While the provided research doesn't directly investigate the role of 4-Oxododecanedioic acid in plant-herbivore interactions, it highlights its presence in Coniogramme japonica []. This discovery is noteworthy because closely related compounds, like 4-Oxododecanoic acid, have been shown to have insecticidal properties, particularly against the leaf-chewer Spodoptera exigua []. This suggests a potential role of 4-Oxododecanedioic acid in plant defense mechanisms, but further research is needed to confirm its specific activity.

Q2: Has 4-Oxododecanedioic acid been chemically synthesized, and if so, what methods are employed?

A2: Yes, 4-Oxododecanedioic acid has been successfully synthesized [, ]. While the provided abstracts don't delve into the specific synthetic procedures, they indicate the existence of established methods for its production. Researchers interested in the detailed synthetic protocols would need to consult the full research articles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.